![molecular formula C21H15N3O4 B12455036 2-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B12455036.png)
2-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of Schiff bases, which are characterized by the presence of an imine group (C=N) formed by the condensation of an aldehyde or ketone with a primary amine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol typically involves the condensation reaction between 2-(3-methylphenyl)-1,3-benzoxazole-5-carbaldehyde and 6-nitro-2-aminophenol. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is usually stirred for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified by recrystallization or column chromatography to obtain a pure sample.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to ensure consistent and efficient production.
化学反応の分析
Types of Reactions
2-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitrophenol moiety can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the imine carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Quinones derived from the nitrophenol moiety.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential anticancer properties due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of organic electronic materials and dyes due to its unique optical properties.
作用機序
The mechanism of action of 2-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol involves its interaction with various molecular targets. The compound can bind to metal ions through its imine and phenolic groups, forming stable complexes. These metal complexes can act as catalysts in various chemical reactions. Additionally, the compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, which are crucial in biological systems.
類似化合物との比較
Similar Compounds
2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol: Similar structure with a methoxy group instead of a nitro group.
2-{(E)-[(4-Methylphenyl)imino]methyl}-4-nitrophenol: Similar structure but lacks the benzoxazole ring.
2-{(E)-[(2,6-Dimethylphenyl)imino]methyl}-4,6-diiodophenol: Contains additional iodine atoms and lacks the benzoxazole ring.
Uniqueness
2-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol is unique due to the presence of both the benzoxazole ring and the nitrophenol moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for various applications in research and industry.
特性
分子式 |
C21H15N3O4 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC名 |
2-[[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]-6-nitrophenol |
InChI |
InChI=1S/C21H15N3O4/c1-13-4-2-5-14(10-13)21-23-17-11-16(8-9-19(17)28-21)22-12-15-6-3-7-18(20(15)25)24(26)27/h2-12,25H,1H3 |
InChIキー |
DBZFJTSTJYQYEK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC=C4)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



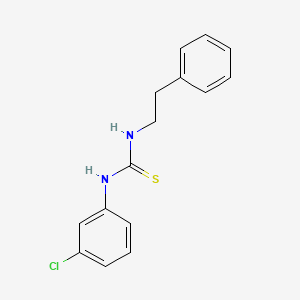
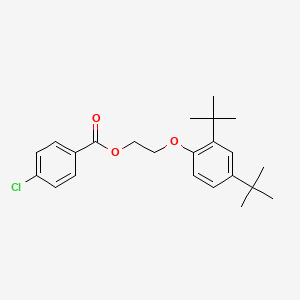
![N-(4-chlorophenyl)-2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12454968.png)
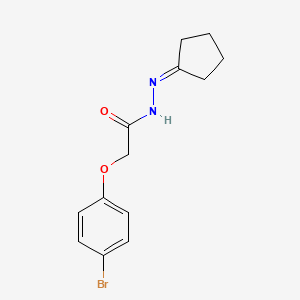
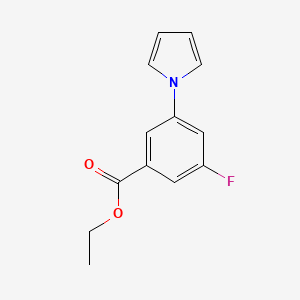
![3-chloro-N-(4-{[(3-nitrophenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B12454990.png)
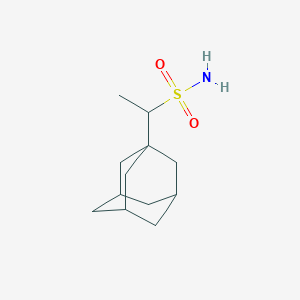
![2-[(2-Methylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B12455020.png)


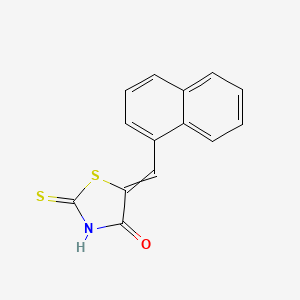
![[(2-Methoxynaphthalen-1-yl)methylideneamino]thiourea](/img/structure/B12455030.png)
![N'-[2-(1H-indol-1-yl)acetyl]-1H-indole-2-carbohydrazide](/img/structure/B12455033.png)
